![molecular formula C26H18N4 B12823575 1,3-Di([2,2'-bipyridin]-6-yl)benzene CAS No. 138336-94-4](/img/structure/B12823575.png)
1,3-Di([2,2'-bipyridin]-6-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di([2,2’-bipyridin]-6-yl)benzene is an aromatic compound that features a benzene ring substituted with two 2,2’-bipyridine groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di([2,2’-bipyridin]-6-yl)benzene typically involves the use of cross-coupling reactions. One common method is the Stille cross-coupling reaction, which involves the reaction of 3-bromo-1,2,4-triazines with 2,2’-bipyridine derivatives in the presence of a palladium catalyst . Another approach is the Suzuki coupling reaction, which also employs palladium catalysts and involves the reaction of boronic acids with halogenated bipyridine derivatives .
Industrial Production Methods
While specific industrial production methods for 1,3-Di([2,2’-bipyridin]-6-yl)benzene are not well-documented, the general principles of large-scale organic synthesis apply. These methods typically involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di([2,2’-bipyridin]-6-yl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the electron-rich nature of the benzene ring.
Oxidation and Reduction: The bipyridine groups can undergo redox reactions, which are useful in electrochemical applications.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, EAS reactions can yield halogenated or nitrated derivatives of 1,3-Di([2,2’-bipyridin]-6-yl)benzene .
Aplicaciones Científicas De Investigación
1,3-Di([2,2’-bipyridin]-6-yl)benzene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,3-Di([2,2’-bipyridin]-6-yl)benzene primarily involves its ability to coordinate with metal ions. The bipyridine groups act as chelating ligands, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, redox reactions, and electronic transitions, depending on the nature of the metal ion and the specific application .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Di(2-pyridyl)benzene: Similar in structure but with pyridine groups instead of bipyridine.
1,3-Di(4-pyridyl)benzene: Another similar compound with pyridine groups at different positions.
Uniqueness
1,3-Di([2,2’-bipyridin]-6-yl)benzene is unique due to the presence of bipyridine groups, which provide enhanced coordination capabilities and electronic properties compared to simple pyridine derivatives. This makes it particularly valuable in applications requiring strong metal-ligand interactions and specific electronic characteristics .
Propiedades
Número CAS |
138336-94-4 |
|---|---|
Fórmula molecular |
C26H18N4 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2-pyridin-2-yl-6-[3-(6-pyridin-2-ylpyridin-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C26H18N4/c1-3-16-27-23(10-1)25-14-6-12-21(29-25)19-8-5-9-20(18-19)22-13-7-15-26(30-22)24-11-2-4-17-28-24/h1-18H |
Clave InChI |
QGFLKGNSSRPTRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC(=N2)C3=CC(=CC=C3)C4=NC(=CC=C4)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


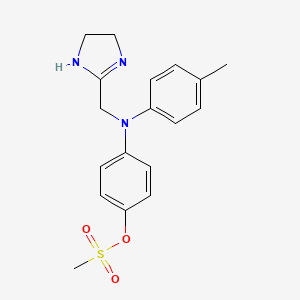
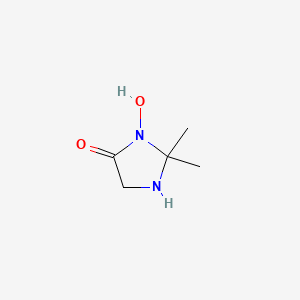


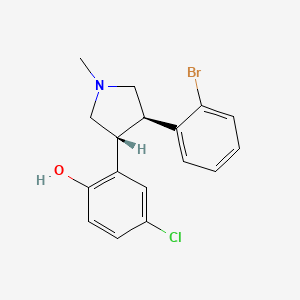
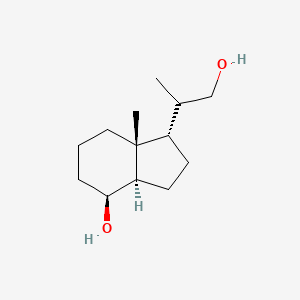
![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
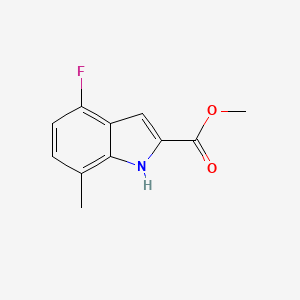
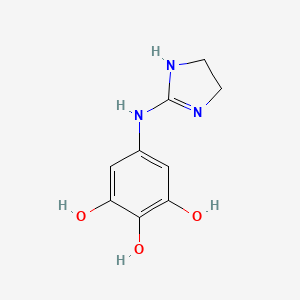
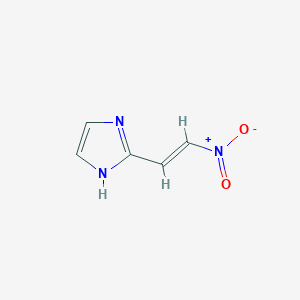
![4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)

